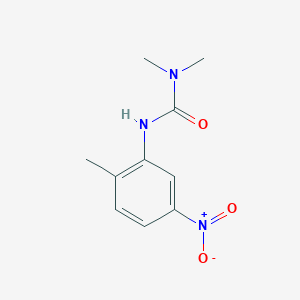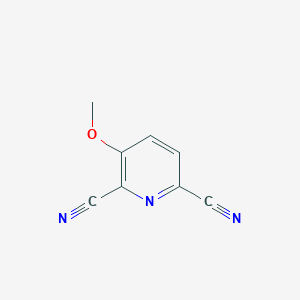
2-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride
Descripción general
Descripción
“2-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride” is a chemical compound with the molecular formula C10H13ClN4. It has a molecular weight of 224.69 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl group attached to a 1,2,4-triazole ring, which is further connected to an ethan-1-amine group .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully available in the retrieved data. The compound has a molecular weight of 224.69 .Mecanismo De Acción
Target of Action
Compounds containing the 1,2,4-triazole ring, a structural feature of this compound, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond . This suggests that the compound may interact with its targets through similar mechanisms, potentially forming bonds with target molecules and inducing changes in their structure or function.
Biochemical Pathways
Given the broad range of pharmacological activities associated with 1,2,4-triazole derivatives , it is likely that this compound may influence multiple biochemical pathways, potentially including those involved in cell proliferation, inflammation, oxidative stress, viral replication, and various enzymatic processes.
Pharmacokinetics
Compounds containing the 1,2,4-triazole ring are known to form hydrogen bonds with different targets, which can improve their pharmacokinetic, pharmacological, and toxicological properties .
Result of Action
Given the diverse pharmacological activities associated with 1,2,4-triazole derivatives , it is likely that this compound may exert a range of effects at the molecular and cellular levels, potentially including alterations in cell proliferation, inflammation, oxidative stress, viral replication, and enzymatic activity.
Action Environment
It’s known that the activation barrier of the reaction involving this compound can be overcome under certain conditions, such as heating . This suggests that environmental factors such as temperature may influence the compound’s action.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride in lab experiments is its ability to induce seizures in animal models of epilepsy, allowing researchers to study the underlying mechanisms of the disease. Additionally, this compound has been shown to be a useful tool for studying anxiety and addiction. However, one limitation of using this compound is its potential to cause tissue damage and oxidative stress, which must be carefully monitored in experimental settings.
Direcciones Futuras
There are many potential future directions for research involving 2-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride. One area of interest is the development of new drugs targeting the GABAergic system, which could have potential applications in the treatment of epilepsy, anxiety, and addiction. Additionally, further research is needed to better understand the exact mechanisms of action of this compound and its effects on the brain and body. Finally, new animal models using this compound could be developed to study a variety of neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
2-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride has been used in a variety of scientific research applications, including the study of epilepsy, anxiety, and addiction. This compound is commonly used as a convulsant agent in animal models of epilepsy, where it is used to induce seizures and study the underlying mechanisms of the disease. Additionally, this compound has been shown to have anxiogenic effects, making it a useful tool for studying anxiety disorders. Finally, this compound has been used to model addiction in animals, where it is used to study the neural mechanisms underlying drug-seeking behavior.
Propiedades
IUPAC Name |
2-phenyl-2-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.ClH/c11-6-9(10-12-7-13-14-10)8-4-2-1-3-5-8;/h1-5,7,9H,6,11H2,(H,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIAEEAZECMTBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)C2=NC=NN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[1-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine oxalate](/img/structure/B1472874.png)

![4-[(3-Methoxyphenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B1472876.png)







![4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1472889.png)